molecular formula C12H14N4OS B1487482 N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]benzamide CAS No. 1199215-74-1

N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]benzamide

Cat. No.: B1487482
CAS No.: 1199215-74-1
M. Wt: 262.33 g/mol
InChI Key: HJPMWPULUMDXCK-UHFFFAOYSA-N
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Description

“N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]benzamide” is a chemical compound with the CAS Number: 1199215-74-1 . It has a molecular weight of 262.34 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The compound can be synthesized from N-((5-amino-1,3,4-thiadiazol-2-yl)methyl) benzamide and various suitable aldehydes using conventional methods and microwave methods .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14N4OS/c13-12-16-15-10(18-12)7-4-8-14-11(17)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,13,16)(H,14,17) . This code provides a specific string of characters that represent the 2D structure of the molecule.

Scientific Research Applications

Synthesis and Characterization

N-[3-(5-Amino-1,3,4-thiadiazol-2-yl)propyl]benzamide and its derivatives are often synthesized for various scientific studies. These compounds have been characterized using techniques like NMR, IR, LC-MS, and elemental analysis. This characterization is crucial for understanding their properties and potential applications in different fields of research (Patel, Patel, & Shah, 2015).

Biological Activities

Several studies have focused on the biological activities of these compounds, particularly their antimicrobial and antifungal properties. These activities are tested against a range of gram-positive and gram-negative bacteria and various fungi, demonstrating the potential of these compounds in developing new antimicrobial and antifungal agents (Patel & Patel, 2015).

Anticancer Properties

Some derivatives have shown promising results in anticancer research. For instance, certain compounds exhibited significant anticancer activity against a panel of human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. These findings highlight the potential use of these compounds in cancer treatment and therapy (Tiwari et al., 2017).

Nematocidal Activity

Recent research has also indicated the nematocidal activities of some derivatives. Specific compounds demonstrated effective mortality rates against Bursaphelenchus xylophilus, a nematode species, suggesting their potential as lead compounds in developing new nematicides (Liu, Wang, Zhou, & Gan, 2022).

Anticonvulsant Activity

The anticonvulsant activities of 1,3,4-thiadiazol derivatives have been evaluated, with several compounds showing potent effects. This research contributes to the development of new anticonvulsant drugs (Singh, Sarthy, & Lohani, 2012).

Biochemical Analysis

Biochemical Properties

N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the compound has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties . Additionally, it can bind to DNA and disrupt replication processes, making it a potential anticancer agent . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes or binding pockets of proteins.

Cellular Effects

This compound affects various types of cells and cellular processes. In bacterial cells, it inhibits cell wall synthesis, leading to cell lysis and death . In cancer cells, it interferes with DNA replication and induces apoptosis . The compound also influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation. Furthermore, it can alter gene expression by binding to transcription factors or directly interacting with DNA .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to the active sites of enzymes, inhibiting their activity. For example, it can inhibit bacterial transpeptidases, which are essential for cell wall synthesis . Additionally, it can intercalate into DNA, disrupting the replication process and leading to cell death . These interactions often involve hydrogen bonds, van der Waals forces, and hydrophobic interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . Its stability and activity can decrease over time due to degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial and anticancer activities without significant toxicity . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum concentration is required to achieve the desired biological activity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into active metabolites . These metabolites can further interact with cellular targets, enhancing the compound’s biological activity. The compound also affects metabolic flux by inhibiting key enzymes involved in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cells, it can bind to intracellular proteins and accumulate in specific compartments, such as the nucleus or mitochondria . This localization is crucial for its biological activity, as it allows the compound to interact with its cellular targets.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is often found in the nucleus, where it can interact with DNA and transcription factors . It can also localize to the mitochondria, affecting mitochondrial function and inducing apoptosis . Targeting signals and post-translational modifications, such as phosphorylation, can direct the compound to specific subcellular compartments, enhancing its biological activity.

Properties

IUPAC Name

N-[3-(5-amino-1,3,4-thiadiazol-2-yl)propyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c13-12-16-15-10(18-12)7-4-8-14-11(17)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,13,16)(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPMWPULUMDXCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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